Apo-8'-lycopenal

Description

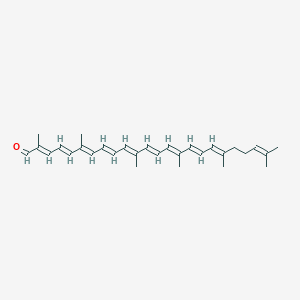

Structure

3D Structure

Properties

Molecular Formula |

C30H40O |

|---|---|

Molecular Weight |

416.6 g/mol |

IUPAC Name |

(2E,4E,6E,8E,10E,12E,14E,16E,18E)-2,6,11,15,19,23-hexamethyltetracosa-2,4,6,8,10,12,14,16,18,22-decaenal |

InChI |

InChI=1S/C30H40O/c1-25(2)14-10-17-28(5)19-12-21-29(6)20-11-18-26(3)15-8-9-16-27(4)22-13-23-30(7)24-31/h8-9,11-16,18-24H,10,17H2,1-7H3/b9-8+,18-11+,21-12+,22-13+,26-15+,27-16+,28-19+,29-20+,30-23+ |

InChI Key |

AQXFMDSHWVVBIM-DCLDNXSWSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=O)/C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=O)C)C)C)C |

Synonyms |

apo-8'-lycopenal |

Origin of Product |

United States |

Detailed Research Findings on Apo 8 Lycopenal

Enzymatic Cleavage of Lycopene and Related Carotenoids

Enzymatic cleavage is a significant route for the biosynthesis of apocarotenoids, including apo-8'-lycopenal. This process is catalyzed by a family of enzymes known as carotenoid cleavage dioxygenases (CCDs).

Role of Carotenoid Cleavage Dioxygenases (e.g., β-carotene oxygenase 2, carotenoid monoxygenase II)

Carotenoid cleavage dioxygenases (CCDs) are non-heme iron enzymes responsible for the oxidative cleavage of carotenoids at specific double bonds within their polyene chains ijrrjournal.comfrontiersin.orgnih.gov. Among these, β-carotene oxygenase 2 (BCO2), also referred to as carotenoid monoxygenase II, has been implicated in the eccentric cleavage of lycopene, leading to the generation of apo-lycopenals nih.govnih.govnih.gov. BCO2 is a mitochondrial enzyme with broad substrate specificity, capable of cleaving various carotenoids and apocarotenoids uniprot.orgnih.gov. Studies have shown that BCO2 from sources like ferrets can cleave both β-carotene and lycopene at the 9'-10' double bond in vitro nih.gov. In rats, apo-8'-lycopenal and potentially apo-12'-lycopenal have been identified as metabolic products of lycopene in the liver, hypothesized to be a result of enzymatic cleavage in vivo nih.govscispace.com. Carotenoid monoxygenase II is specifically mentioned as primarily metabolizing lycopene into apo-8'- and apo-12'-lycopenal in the rat liver nih.govresearchgate.net.

Specificity of Cleavage Sites and Resulting Apo-lycopenals

CCDs exhibit specificity regarding the double bonds they cleave. While β-carotene oxygenase 1 (BCO1) typically cleaves β-carotene centrally at the 15-15' double bond, BCO2 is known for eccentric cleavage nih.govnih.gov. BCO2 has been shown to cleave β-carotene at the 9'-10' double bond, producing β-apo-10'-carotenal . For lycopene, eccentric cleavage by BCO2 is suggested to occur at the 9,10 or 9',10' double bond, which could lead to the formation of apo-10'-lycopenal nih.gov. However, the presence of a range of apo-lycopenals, including apo-6'-, apo-8'-, apo-10'-, apo-12'-, and apo-14'-lycopenals, in foods and plasma suggests that cleavage can occur at multiple sites along the lycopene polyene chain nih.govnih.gov. Some research indicates that CCD1 enzymes in plants can cleave carotenoids at 9,10 (9',10') bonds and also cleave lycopene at the 5,6 or 5',6' bond positions to generate 6-methyl-5-hepten-2-one (B42903) nih.gov. Citrus CCD4b was also found to cleave lycopene at the 7/8 and 5/6 positions, producing apo-8'-lycopenal and apo-10'-lycopenal, respectively frontiersin.org.

Non-Enzymatic Oxidation and Degradation Routes of Lycopene

Lycopene, with its extensive system of 11 conjugated double bonds, is highly susceptible to oxidation by oxygen and free radicals tandfonline.commdpi.com. Non-enzymatic oxidation can lead to the degradation of lycopene and the formation of various oxidation products, including apo-lycopenals nih.gov. In vitro oxidation of lycopene has been used to prepare apo-lycopenal standards, highlighting the role of non-enzymatic processes in their formation nih.govnih.gov. Studies on the autoxidation of lycopene have identified a series of carbonyl compounds, including apo-8'-lycopenal, corresponding to cleavage at different double bonds of lycopene nih.gov. Factors such as temperature and oxygen exposure can influence the rate of lycopene degradation through oxidation . Photosensitized oxygenation of lycopene has also been shown to produce cleavage products like apo-6'-lycopenal tandfonline.com.

Precursors and Substrates for Apo-8'-lycopenal Biosynthesis in Biological Systems

The primary precursor for apo-8'-lycopenal biosynthesis is lycopene nih.govnih.govnih.gov. Lycopene is a C40 acyclic carotenoid synthesized biochemically from eight isoprene (B109036) units nih.govwikipedia.org. It is abundant in various fruits and vegetables, particularly tomatoes, and is an intermediate in the biosynthesis of other carotenoids like beta-carotene (B85742) in plants nih.govatamanchemicals.com. In biological systems, the availability of lycopene from dietary intake is a key factor in the formation of its metabolites, including apo-8'-lycopenal nih.govnih.gov. While lycopene is the direct precursor, the enzymatic formation pathways involve carotenoid cleavage dioxygenases like BCO2, which act upon lycopene to produce truncated apocarotenoids nih.govnih.gov.

Here is a table summarizing some research findings related to apo-lycopenal detection:

| Source | Apo-lycopenals Detected | Research Finding Highlights |

| Raw Tomato | Apo-6'-, 8'-, 10'-, 12'-, and 14'-lycopenals | Detected and quantified in raw tomato. nih.govnih.gov |

| Processed Tomato | Apo-6'-, 8'-, 10'-, 12'-, and 14'-lycopenals | Detected and quantified in processed tomato products, often at higher concentrations. nih.govnih.gov |

| Red Grapefruit | Apo-6'-, 8'-, 10'-, 12'-, and 14'-lycopenals | Detected and quantified. nih.govnih.gov |

| Watermelon | Apo-6'-, 8'-, 10'-, 12'-, and 14'-lycopenals | Detected and quantified. nih.govnih.gov |

| Human Plasma | Apo-6'-, 8'-, 10'-, 12'-, and 14'-lycopenals | Detected in plasma after tomato juice consumption. nih.govnih.gov |

| Rat Liver | Apo-8'-lycopenal, putative apo-12'-lycopenal | Observed as metabolic products of lycopene. nih.govscispace.com |

| In Vitro Oxidation | Apo-6'-, 8'-, 10'-, 12'-, 14'-, and 15'-lycopenal | Formed from in vitro oxidation of lycopene. nih.govnih.gov |

Metabolic Fate and Biotransformation of Apo 8 Lycopenal

In Vivo Metabolism and Identification in Animal Models (e.g., rat liver)

In vivo studies, particularly in rat models, have provided key insights into the formation and presence of apo-8'-lycopenal. Research in F344 male rats fed a lycopene-containing diet demonstrated the identification of apo-8'-lycopenal in the liver. nih.govmdpi.com In one study, rats were prefed a lycopene (B16060) diet and then given a dose of 14C-labeled lycopene. Analysis of liver tissue revealed the presence of 14C-labeled apo-8'-lycopenal, confirming its derivation from dietary lycopene. nih.gov Alongside apo-8'-lycopenal, putative apo-12'-lycopenal (B1249018) was also detected in rat liver. nih.govmdpi.com However, apo-10'-lycopenal was not found in rat liver in this specific study, highlighting potential tissue or species-specific metabolic differences when compared to findings in other animal models like ferrets, where apo-10'-lycopenol was detected in lung tissue after lycopene feeding. nih.govscispace.com The presence of apo-lycopenals in animal tissues is hypothesized to be a result of enzymatic cleavage of lycopene in vivo. nih.gov

Table 1: Apo-lycopenals Identified in Rat Liver

| Compound | Detection in Rat Liver |

| Apo-8'-lycopenal | Identified |

| Apo-12'-lycopenal | Putative |

| Apo-10'-lycopenal | Not detected |

Studies in mice, including those with modified BCO2 status, have also detected apo-8'-lycopenal in the liver, further supporting its formation in mammalian systems. mdpi.comnih.gov These findings suggest that both dietary intake of apo-lycopenals (present in foods like tomatoes) and in vivo metabolism of lycopene contribute to the levels of these compounds in tissues. nih.govnih.gov

Characterization of Downstream Metabolic Products

Following its formation, apo-8'-lycopenal can undergo further biotransformation. While specific downstream metabolic products of apo-8'-lycopenal itself are less extensively characterized compared to its formation from lycopene, research on other apocarotenals provides potential insights. For instance, studies on the uptake and metabolism of -apo-8'-carotenal in Caco-2 cells (an intestinal cell line) showed that it was largely converted to -apo-8'-carotenoic acid and a minor metabolite identified as 5,6-epoxy--apo-8'-carotenol. researchgate.net This suggests that oxidation to the corresponding apocarotenoic acid and reduction to the apocarotenol are potential metabolic fates for apocarotenals.

Although not directly downstream of apo-8'-lycopenal, other lycopene metabolites identified in various studies include apo-10'-lycopenol and apo-10'-lycopenoic acid, observed in ferrets and in vitro systems. nih.govunideb.hu These conversions (aldehyde to alcohol and aldehyde to carboxylic acid) represent common metabolic pathways for aldehydes and may be relevant to apo-8'-lycopenal biotransformation. Additionally, a number of other polar, short-chain, and/or short chromophore compounds with UV/VIS absorption <300 nm have been observed in rat liver following lycopene feeding, which remain uncharacterized. nih.gov

Table 2: Potential Downstream Metabolic Transformations of Aldehyde Apocarotenoids (Based on related compounds)

| Starting Compound | Transformation Type | Putative Product |

| Aldehyde Apocarotenal | Oxidation | Apocarotenoic Acid |

| Aldehyde Apocarotenal | Reduction | Apocarotenol |

Factors Modulating Apo-8'-Lycopenal Metabolic Pathways

Several factors can potentially modulate the metabolic pathways involving apo-8'-lycopenal. The primary enzymatic system implicated in the formation of apo-lycopenals from lycopene is -carotene oxygenase 2 (BCO2), which catalyzes the eccentric cleavage of carotenoids. mdpi.comnih.govnih.gov Genetic variations in the BCO2 gene are prevalent in humans and can affect carotenoid status, suggesting a role in modulating lycopene and potentially apo-8'-lycopenal metabolism. mednexus.org Studies in Bco2 mice have shown altered levels of lycopene and certain apo-lycopenals in tissues compared to wild-type mice, indicating the influence of BCO2 on these compounds. mdpi.comnih.gov

Dietary factors also play a role. The presence of apo-lycopenals in lycopene-containing foods like tomatoes suggests that direct absorption from the diet contributes to the pool of these compounds in the body. mdpi.comnih.govnih.gov The form of lycopene consumed (e.g., all-trans vs. cis isomers) can influence its bioavailability and subsequent metabolism, as cis isomers may be more bioavailable and preferentially cleaved by enzymes like BCO2. scispace.comunideb.huacs.org

Table 3: Factors Modulating Apo-8'-Lycopenal Metabolism

| Factor | Mechanism |

| BCO2 Enzyme Activity/Genetics | Catalyzes eccentric cleavage of lycopene to form apo-lycopenals. Genetic variants influence activity. mdpi.comnih.govnih.govmednexus.org |

| Dietary Intake of Apo-lycopenals | Direct absorption of pre-formed apo-lycopenals from food sources. mdpi.comnih.govnih.gov |

| Lycopene Isomerization | Cis isomers may have higher bioavailability and influence enzymatic cleavage. scispace.comunideb.huacs.org |

| Vitamin A Status | Can indirectly influence carotenoid metabolism through regulatory mechanisms. oregonstate.edu |

Cellular and Molecular Mechanisms of Apo 8 Lycopenal Biological Activity

Antioxidant Modulations and Oxidative Stress Response

The antioxidant properties of apo-8'-lycopenal are central to its biological activity, contributing to the protection of cells against damage induced by oxidative stress. Its mode of action involves both the direct neutralization of reactive species and the enhancement of the cell's intrinsic antioxidant machinery. nih.gov

Reactive Oxygen Species Scavenging and Singlet Oxygen Quenching Capabilities

Apo-8'-lycopenal is recognized as a potent scavenger of reactive oxygen species (ROS), effectively mitigating oxidative damage to vital cellular components such as lipids, proteins, and DNA. It has the capacity to interrupt reactions initiated by free radicals, including highly reactive species like hydroxyl radicals (OH⁻) and peroxy radicals.

Carotenoids are widely acknowledged for their ability to quench singlet oxygen (¹O₂), a high-energy form of oxygen implicated in oxidative damage. researchgate.netcyanotech.com Lycopene (B16060), the precursor molecule from which apo-8'-lycopenal is derived, exhibits the highest known physical quenching rate constant for singlet oxygen among naturally occurring carotenoids. researchgate.netphytojournal.com While specific data on the singlet oxygen quenching efficiency of apo-8'-lycopenal is less extensive compared to lycopene, its structural characteristics suggest it likely retains a degree of this important antioxidant capacity. researchgate.netphytojournal.com Studies collectively indicate that carotenoids play a role in preventing lipid peroxidation through their singlet oxygen quenching activity. phytojournal.com

Induction of Endogenous Antioxidant and Phase II Detoxification Enzymes (e.g., HO-1, NQO-1)

A significant mechanism by which apo-8'-lycopenal exerts its protective effects is through the induction of phase II detoxification and antioxidant enzymes, notably heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO-1). mednexus.orgacs.orgnih.govnih.govnih.gov This enzymatic induction bolsters the cellular defense system, enhancing the detoxification of harmful electrophiles and reactive oxygen species. nih.gov

In vitro studies using human HepG2 cells have demonstrated that treatment with apo-8'-lycopenal leads to a marked increase in the expression levels of both HO-1 and NQO-1. acs.orgnih.gov This effect has been observed across a concentration range of 1 to 10 µM. acs.orgnih.gov The induction of these protective enzymes by apo-8'-lycopenal is considered a crucial aspect of its potential chemopreventive activities. acs.orgnih.govnih.gov

Activation of the Nrf2-Antioxidant Response Element (ARE) Signaling Pathway

The induction of HO-1 and NQO-1 by apo-8'-lycopenal is primarily mediated through the activation of the nuclear factor erythroid-derived 2-like 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. mednexus.orgacs.orgnih.govnih.govnih.gov The Nrf2-ARE pathway is a pivotal transcriptional system responsible for regulating the expression of a wide array of phase II detoxifying and antioxidant enzymes. acs.orgnih.govmdpi.com

Anticarcinogenic and Antimetastatic Mechanisms in Cellular Models and Preclinical Studies

Apo-8'-lycopenal has demonstrated promising anticarcinogenic and antimetastatic activities in various in vitro cellular models and preclinical investigations. encyclopedia.pubacs.orgresearchgate.netnih.gov These effects are primarily mediated through its ability to inhibit the proliferation of cancer cells and suppress their migratory and invasive capabilities. acs.orgnih.gov

Inhibition of Cancer Cell Proliferation (e.g., HepG2, SK-Hep-1, prostate cancer cells)

Studies have shown that apo-8'-lycopenal can effectively inhibit the proliferation of several cancer cell lines. mednexus.orgacs.orgnih.govnih.gov In human HepG2 hepatocellular carcinoma cells, apo-8'-lycopenal treatment resulted in a significant reduction in cell proliferation. acs.orgnih.gov Similar inhibitory effects on proliferation have been observed in highly invasive human hepatocarcinoma SK-Hep-1 cells upon exposure to apo-8'-lycopenal. researchgate.netnih.gov

Research investigating the effects of apo-8'-lycopenal on androgen-independent human prostate cancer DU145 cells indicated a significant decrease in cell proliferation when treated with supra-physiological concentrations. nih.govresearchgate.net This antiproliferative effect was, in part, linked to alterations in the normal cell cycle progression. nih.govresearchgate.net

Suppression of Cell Migration and Invasion

In addition to inhibiting proliferation, apo-8'-lycopenal has demonstrated a notable capacity to suppress key processes involved in cancer metastasis, namely cell migration and invasion. encyclopedia.pubacs.orgresearchgate.netnih.gov Investigations using highly invasive human hepatocarcinoma SK-Hep-1 cells revealed that apo-8'-lycopenal effectively inhibited both the invasive and migratory potential of these cells. researchgate.netnih.gov Comparative studies indicated that the antimetastatic effects of apo-8'-lycopenal were more pronounced than those of lycopene when tested at the same concentration in SK-Hep-1 cells. researchgate.netnih.gov

The mechanisms underlying the suppression of migration and invasion by apo-8'-lycopenal in SK-Hep-1 cells are complex and involve the modulation of several signaling pathways and protein expression levels. researchgate.netnih.gov These mechanisms include a decrease in the activity and protein expression of matrix metalloproteinase-2 (MMP-2) and -9, enzymes crucial for degrading the extracellular matrix during invasion. researchgate.netnih.gov Furthermore, apo-8'-lycopenal led to an increase in the protein expression of nm23-H1, a known metastasis suppressor gene, and the tissue inhibitors of MMP (TIMP)-1 and -2. researchgate.netnih.gov The compound also suppressed the expression of Rho small GTPases and inhibited focal adhesion kinase-mediated signaling pathways, such as the ERK/p38 and PI3K-Akt axes, which play critical roles in regulating cell migration and invasion. researchgate.netnih.govjcpjournal.org

Table 1: Effect of Apo-8'-lycopenal on Enzyme Expression in HepG2 Cells

| Compound | Concentration (µM) | Effect on Nuclear Nrf2 Accumulation | Effect on ARE-luciferase activity | Effect on Nrf2-ARE binding activity | Effect on HO-1 Expression | Effect on NQO-1 Expression |

| Apo-8'-lycopenal | 1-10 | Increased | Increased | Increased | Increased | Increased |

| Lycopene | 10 | Increased (slower activation) | Not specified | Not specified | Not specified | Not specified |

Table 2: Comparison of Antimetastatic Effects of Apo-8'-lycopenal and Lycopene in SK-Hep-1 Cells

| Compound | Concentration (µM) | Effect on Cell Invasion | Effect on Cell Migration | Relative Antimetastatic Effect vs. Lycopene |

| Apo-8'-lycopenal | 1-10 | Inhibited | Inhibited | Stronger than Lycopene at 10 µM |

| Lycopene | 10 | Inhibited | Inhibited | - |

Table 3: Mechanisms of Apo-8'-lycopenal in Suppressing Migration and Invasion in SK-Hep-1 Cells

| Mechanism | Effect |

| MMP-2 and MMP-9 activities and protein expression | Decreased |

| nm23-H1 protein expression | Increased |

| TIMP-1 and TIMP-2 protein expression | Increased |

| Rho small GTPases protein expression | Suppressed |

| ERK/p38 signaling pathway | Inhibited (via focal adhesion kinase) |

| PI3K-Akt signaling pathway | Inhibited (via focal adhesion kinase) |

Regulation of Matrix Metalloproteinase (MMP) Activity and Expression (e.g., MMP-2, MMP-9)

Apo-8'-lycopenal has been shown to modulate the activity and expression of matrix metalloproteinases (MMPs), enzymes that play a crucial role in the degradation of the extracellular matrix and are involved in processes like cell invasion and metastasis nih.govresearchgate.net. Studies have demonstrated that apo-8'-lycopenal can decrease both the activity and protein expression of MMP-2 and MMP-9 in a concentration-dependent manner in human hepatocarcinoma SK-Hep-1 cells nih.govresearchgate.net. For instance, treatment with 1-10 µM apo-8'-lycopenal for 24 hours significantly decreased the activities of MMP-9 and MMP-2 in the culture medium researchgate.net. At a concentration of 10 µM, apo-8'-lycopenal inhibited MMP-9 activity by 38% and MMP-2 activity by 43% (P < 0.05) researchgate.net. Similarly, it markedly inhibited the protein expression of MMP-9 and MMP-2, with 10 µM apo-8'-lycopenal resulting in 82% inhibition of MMP-9 and 60% inhibition of MMP-2 after 24 hours (P < 0.05) researchgate.net. This downregulation of MMP-2 and MMP-9 is considered a key mechanism by which apo-8'-lycopenal exerts its anti-metastatic effects mdpi.comresearchgate.net.

| Concentration (µM) | MMP-9 Activity Inhibition (%) | MMP-2 Activity Inhibition (%) | MMP-9 Protein Expression Inhibition (%) | MMP-2 Protein Expression Inhibition (%) |

| 10 | 38 | 43 | 82 | 60 |

Data derived from studies on human hepatocarcinoma SK-Hep-1 cells treated with apo-8'-lycopenal for 24 hours researchgate.net.

Modulation of Intracellular Signaling Cascades (e.g., ERK/p38, PI3K-Akt, Rho GTPases)

Apo-8'-lycopenal influences several intracellular signaling pathways that are critical for cell proliferation, migration, and invasion mdpi.comresearchgate.net. Research indicates that apo-8'-lycopenal can inhibit the ERK/p38 and PI3K-Akt signaling pathways mdpi.comresearchgate.net. These pathways are involved in regulating various cellular processes, including cell survival, growth, and motility ijmcmed.org. By inhibiting these cascades, apo-8'-lycopenal can suppress the downstream effects that promote invasion and migration mdpi.comresearchgate.net. Furthermore, apo-8'-lycopenal has been shown to suppress the protein expression of Rho small GTPases nih.govresearchgate.net. Rho GTPases are key regulators of the actin cytoskeleton and play a significant role in cell migration and invasion researchgate.netresearchgate.net. The modulation of these signaling molecules highlights the multifaceted mechanisms by which apo-8'-lycopenal exerts its biological activities mdpi.comresearchgate.net.

Anti-inflammatory Properties and Immunomodulatory Pathways (Cellular and Preclinical)

Apo-8'-lycopenal also demonstrates anti-inflammatory properties, influencing the production of inflammatory mediators and modulating related pathways acs.orgresearchgate.net.

Influence on Inflammatory Mediators and Cytokines

Studies suggest that apo-8'-lycopenal can influence the levels of inflammatory mediators and cytokines acs.orgresearchgate.net. While the direct effects of apo-8'-lycopenal on a wide range of inflammatory mediators are still being explored, related research on apocarotenoids derived from astaxanthin (B1665798) indicates their ability to inhibit the expression of inflammatory cytokines and mediators in activated macrophages acs.org. Specifically, apoastaxanthinals, including apo-8'-astaxanthinal, were observed to downregulate the mRNA levels of IL-6, IL-1β, and Ptgs2 in LPS-stimulated RAW264.7 macrophages acs.org. This suggests a potential for apo-8'-lycopenal to similarly impact inflammatory cytokine profiles.

Mechanisms of Inflammation Suppression

The mechanisms by which apo-8'-lycopenal suppresses inflammation may involve the modulation of signaling pathways. Research on HepG2 cells has shown that apo-8'-lycopenal can induce the expression of heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO-1) through the ERK/p38-Nrf2-ARE pathway nih.govacs.org. The activation of the Nrf2-ARE system is a key cellular defense mechanism against oxidative stress and inflammation core.ac.uk. By activating this pathway, apo-8'-lycopenal may contribute to the suppression of inflammatory responses nih.govacs.org.

Gene Expression Regulation (Excluding Epigenetics of Prohibited Elements)

Apo-8'-lycopenal has been shown to influence gene expression, impacting genes involved in various cellular processes. As discussed in previous sections, it downregulates the expression of MMP-2 and MMP-9 genes and upregulates the expression of metastasis suppressor genes like nm23-H1, TIMP-1, and TIMP-2 mdpi.comresearchgate.net.

Furthermore, studies in human HepG2 cells have demonstrated that apo-8'-lycopenal induces the expression of HO-1 and NQO-1 genes via the ERK/p38-Nrf2-ARE pathway nih.govacs.org. This involves increasing nuclear Nrf2 accumulation and enhancing Nrf2-ARE binding activity, leading to increased transcription of these phase II detoxifying enzymes nih.govacs.org.

Research in mice fed diets containing tomato or lycopene also detected hepatic apo-8'-lycopenal and observed changes in the expression of genes related to nuclear receptors, coregulators, stress, and metabolism nih.gov. Lycopene feeding affected the expression of 19 genes, with 16 of these also being affected by tomato feeding nih.gov. These changes included the downregulation of several nuclear receptors and coregulators, such as estrogen-related receptor-α, histone deacetylase 3, nuclear receptor coactivator 4, RevErbA-β, glucocorticoid receptor, PPAR-α, and PPAR-γ coactivator 1 β nih.gov. These findings suggest that apo-8'-lycopenal, as a metabolite of lycopene, may play a role in the observed changes in hepatic gene expression, influencing pathways related to lipid uptake, cell proliferation, and retinoid X receptor heterodimer activation nih.gov.

Influence on Transcription Factors and Nuclear Receptors (e.g., Nrf2, PPARs, LXR, RXR)

Apo-8'-lycopenal has been shown to significantly influence the activity of the nuclear factor erythroid-derived 2-like 2 (Nrf2) transcription factor. In human HepG2 cells, apo-8'-lycopenal treatment (1–10 μM) led to a notable increase in nuclear Nrf2 accumulation. This was accompanied by increased Nrf2-ARE binding activity and enhanced activity of the antioxidant response element (ARE)-luciferase, a reporter for Nrf2 transcriptional activity. Concurrently, a decrease in cytosolic Kelch-like ECH-associated protein 1 (Keap1) expression was observed, which is consistent with Nrf2 activation as Keap1 typically sequesters Nrf2 in the cytoplasm. acs.orgnih.gov The activation of Nrf2 by apo-8'-lycopenal in HepG2 cells involves the ERK/p38 signaling pathway. acs.orgnih.govmdpi.comresearchgate.net This suggests that apo-8'-lycopenal can trigger cellular defense mechanisms against oxidative stress through the Nrf2-ARE pathway.

While apo-8'-lycopenal demonstrates a clear effect on Nrf2, its influence on other nuclear receptors like PPARs, LXR, and RXR appears to be less pronounced or different compared to other lycopene metabolites. Research investigating the effect of various apo-lycopenals on nuclear receptors involved in glucose and lipid metabolism found that only apo-12'-lycopenal (B1249018) exhibited selective and dose-dependent transactivation activity for peroxisome proliferator-activated receptor gamma (PPARγ). acs.orgnih.gov Neither apo-6'- nor apo-8'-lycopenals showed significant activation of PPARγ in this study. acs.orgnih.gov This suggests a degree of specificity among lycopene metabolites in their interactions with different nuclear receptors.

Although some studies broadly suggest that lycopenoids, due to structural similarities with retinoic acid, may act as agonists or antagonists for nuclear receptors such as RARs/RXRs/LXR/PXR/PPARs, or activate response elements like the ARE, specific evidence directly linking apo-8'-lycopenal to the activation or modulation of LXR or RXR in the examined literature is limited or not as strongly supported as its effect on Nrf2. scispace.comscispace.com However, it is recognized that lycopene and its metabolites may act via nuclear receptors and transcription systems including PPARs, liver X receptor, and NRF2 to induce downstream physiologic changes. nih.gov

Impact on Specific Gene Profiles Related to Cellular Processes

The activation of the Nrf2-ARE pathway by apo-8'-lycopenal leads to the induction of downstream target genes, particularly those encoding phase II detoxifying and antioxidant enzymes. Studies in human HepG2 cells have shown that apo-8'-lycopenal significantly increased the expression of heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO-1). acs.orgnih.gov These enzymes play crucial roles in protecting cells against oxidative damage and facilitating the detoxification of harmful compounds.

The impact of apo-8'-lycopenal extends beyond antioxidant and detoxification genes. In the context of antimetastatic effects in human hepatocarcinoma SK-Hep-1 cells, apo-8'-lycopenal was found to modulate the expression of genes related to cell invasion and migration. Mechanistically, it decreased the protein expression and activities of matrix metalloproteinase-2 (MMP-2) and -9, while increasing the protein expression of nm23-H1 and the tissue inhibitor of MMP (TIMP)-1 and -2. nih.gov It also suppressed the expression of Rho small GTPases. nih.gov These changes in gene and protein expression profiles contribute to the observed inhibition of invasion and migration of cancer cells.

While apo-12'-lycopenal has been shown to increase the mRNA levels of PPARγ and its target genes in 3T3-L1 cells, leading to promoted adipocyte differentiation, this effect was not observed with apo-8'-lycopenal. acs.orgnih.gov This further highlights the distinct biological activities of different lycopene metabolites.

Research using focused quantitative reverse transcriptase-polymerase chain reaction arrays has indicated that dietary lycopene and tomato can affect the expression of a number of genes related to nuclear receptors, coregulators, stress, and metabolism in mouse liver. nih.govscience.gov Although this study examined the effects of tomato and lycopene feeding and detected apo-8'-lycopenal in the liver, it primarily discussed the interaction of lycopene and tomato feeding with BCO2 status on gene expression patterns, noting that lycopene down-regulated several nuclear receptors and coregulators in a Bco2-dependent manner. nih.gov While relevant to the broader context of lycopene metabolites and gene expression, specific, detailed gene expression profiles directly attributable solely to apo-8'-lycopenal across a wide range of cellular processes are still areas of ongoing research.

Here is a summary of some key findings regarding the influence of Apo-8'-lycopenal on transcription factors and gene expression:

| Target/Pathway | Effect of Apo-8'-lycopenal (in vitro, HepG2 cells) | Key Molecular Events Involved | Reference |

| Nrf2 | Increased nuclear accumulation, ARE-luciferase activity, Nrf2-ARE binding activity | Decreased cytosolic Keap1, Activation of ERK/p38 pathway | acs.orgnih.govmdpi.comresearchgate.net |

| HO-1 (Heme Oxygenase-1) | Increased expression | Downstream of Nrf2-ARE pathway activation | acs.orgnih.gov |

| NQO-1 (NAD(P)H:quinone oxidoreductase 1) | Increased expression | Downstream of Nrf2-ARE pathway activation | acs.orgnih.gov |

| MMP-2 (Matrix Metalloproteinase-2) | Decreased protein expression and activity (in SK-Hep-1 cells) | Involved in antimetastatic effects | nih.gov |

| MMP-9 (Matrix Metalloproteinase-9) | Decreased protein expression and activity (in SK-Hep-1 cells) | Involved in antimetastatic effects | nih.gov |

| nm23-H1 | Increased protein expression (in SK-Hep-1 cells) | Involved in antimetastatic effects | nih.gov |

| TIMP-1 (Tissue Inhibitor of MMP-1) | Increased protein expression (in SK-Hep-1 cells) | Involved in antimetastatic effects | nih.gov |

| TIMP-2 (Tissue Inhibitor of MMP-2) | Increased protein expression (in SK-Hep-1 cells) | Involved in antimetastatic effects | nih.gov |

| Rho small GTPases | Suppressed protein expression (in SK-Hep-1 cells) | Involved in antimetastatic effects | nih.gov |

| PPARγ | No significant transactivation activity | Compared to apo-12'-lycopenal in nuclear receptor activation studies | acs.orgnih.gov |

Analytical Methodologies for the Characterization and Quantification of Apo 8 Lycopenal

Advanced Extraction and Sample Preparation Techniques for Complex Matrices

The accurate analysis of apo-8'-lycopenal in diverse samples such as fruits, vegetables, and mammalian tissues and fluids necessitates effective extraction and sample preparation techniques. The goal is to isolate the target analyte from the complex matrix while minimizing degradation and isomerization.

For food matrices like raw tomato, red grapefruit, watermelon, and processed tomato products, hexane (B92381)/acetone mixtures have been successfully employed for extraction. nih.govacs.orgnih.gov Another approach for carotenoid extraction from tomato products involves a mixture of methanol, acetone, and hexane with the addition of butylated hydroxytoluene (BHT) as an antioxidant. researchgate.net For biological samples such as mammalian plasma and tissues (e.g., liver, lung), modified extraction protocols based on hexane/ethanol/acetone/toluene (HEAT) mixtures have been utilized to recover potential lycopene (B16060) breakdown products, including apo-lycopenals. nih.gov Supercritical fluid extraction (SFE) has also been applied for the extraction of apocarotenoids, including apo-8'-lycopenal, from human colostrum in an online setup coupled with supercritical fluid chromatography-tandem mass spectrometry. nih.gov

Sample preparation often involves steps to clean up the extract and concentrate the analytes before chromatographic analysis. This is particularly crucial for complex biological matrices to remove interfering substances.

High-Resolution Chromatographic Separation (e.g., HPLC)

High-resolution chromatographic techniques are essential for separating apo-8'-lycopenal from other carotenoids, their isomers, and matrix components. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose.

Reverse-phase HPLC with C18 or C30 columns is commonly employed for the separation of carotenoids and apocarotenoids. nih.govacs.orgresearchgate.netmdpi.com A C30 column is often preferred for its ability to resolve geometric isomers of carotenoids. nih.govresearchgate.netmdpi.com Specific HPLC methods for apo-lycopenals have been developed using C18 columns with gradient elution systems. For instance, one method used a Waters Acquity UPLC with a BEH C18 column (50 mm × 2.1 mm, 1.7 µm particle size) and a gradient of methanol/aqueous formic acid and methanol/tetrahydrofuran. nih.gov Another method for human plasma analysis utilized a C30 HPLC column, which provided better sensitivity compared to a C18 method, likely due to improved resolution from matrix components. nih.gov

The choice of mobile phase, column temperature, and flow rate are critical parameters optimized to achieve adequate separation of apo-8'-lycopenal from other related compounds, such as other apo-lycopenal isomers (e.g., apo-6'-, 10'-, 12'-, 14'-, and 15'-lycopenal) and the parent compound lycopene. nih.govacs.orgnih.govscispace.com

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification and Quantification

Mass spectrometry, particularly in tandem (MS/MS) mode, provides the sensitivity and selectivity required for the identification and quantification of apo-8'-lycopenal in complex samples.

HPLC systems are frequently coupled with mass spectrometers for online separation and detection. Atmospheric Pressure Chemical Ionization (APCI) is a common ionization technique used for the analysis of carotenoids and apocarotenoids by MS, often operated in negative ion mode for apo-lycopenals. nih.govacs.orgnih.govscispace.comcore.ac.uk Tandem mass spectrometry (MS/MS) allows for the fragmentation of the parent ion of apo-8'-lycopenal, producing characteristic fragment ions that aid in its definitive identification and improve the specificity of the analysis. nih.govacs.orgscispace.com Selected Reaction Monitoring (SRM) mode in MS/MS is a highly sensitive technique used for targeted quantification, monitoring specific parent-to-fragment ion transitions of apo-8'-lycopenal. core.ac.uk Identification of apo-lycopenals is typically confirmed by comparing their retention times, accurate masses, and MS/MS fragmentation patterns with those of authentic standards. nih.govscispace.com

Application of Analytical Methods in Food Science and Biological Research (e.g., fruits, vegetables, mammalian plasma and tissues)

The analytical methods described are crucial for studying the occurrence, distribution, and metabolism of apo-8'-lycopenal in various matrices relevant to food science and biological research.

These methods have been applied to quantify apo-lycopenals, including apo-8'-lycopenal, in a variety of lycopene-rich foods such as raw tomatoes, red grapefruit, watermelon, and processed tomato products (e.g., tomato paste). nih.govacs.orgnih.govscispace.com Research findings indicate that apo-8'-lycopenal is often the predominant apo-lycopenal found in these foods. nih.gov

Furthermore, these analytical techniques have been instrumental in detecting and quantifying apo-8'-lycopenal in biological samples, including human plasma and mammalian tissues (liver, lung). nih.govacs.orgnih.govnih.govscispace.comcore.ac.ukmdpi.com Studies have shown the presence of apo-lycopenals in the plasma of individuals who have consumed tomato products. nih.govacs.orgnih.govscispace.comcore.ac.uk Apo-8'-lycopenal has also been identified in human colostrum using SFE-SFC-MS/MS. nih.gov The detection of apo-8'-lycopenal in biological fluids and tissues suggests its absorption and potential metabolic significance in mammals. nih.govacs.orgnih.govscispace.commdpi.com

Quantitative analysis using these methods has provided valuable data on the concentrations of apo-lycopenals in different matrices. For example, the sum of apo-lycopenals (including apo-8'-lycopenal) was quantified in 'Roma' tomato, tomato paste, and human plasma, showing varying concentrations depending on the source. nih.govacs.orgnih.govscispace.com

Quantities of Apo-lycopenals in Selected Matrices

| Matrix | Analyte Group | Concentration Unit | Concentration | Citation |

| 'Roma' Tomato | Sum of apo-lycopenals | µ g/100 g | 6.5 | nih.govacs.orgscispace.com |

| Tomato Paste | Sum of apo-lycopenals | µ g/100 g | 73.4 | nih.govacs.orgscispace.com |

| Human Plasma | Sum of apo-lycopenals | nmol/L | 1.9 | nih.govacs.orgscispace.com |

| Human Colostrum | Apo-8'-lycopenal | nmol/L | 54.6 | nih.gov |

These analytical approaches are vital for ongoing research into the formation, metabolism, and potential biological activities of apo-8'-lycopenal and other apocarotenoids.

Natural Occurrence and Distribution of Apo 8 Lycopenal

Presence in Plant-Based Dietary Sources

Apo-8'-lycopenal has been identified in several fruits and vegetables known for their high lycopene (B16060) content. These include raw and processed tomatoes, red grapefruit, and watermelon. nih.govnih.govresearchgate.netlookchem.com The presence of apo-8'-lycopenal in these dietary sources suggests that it can be consumed directly as part of a regular diet.

Research utilizing techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has been instrumental in detecting and quantifying apo-lycopenals, including apo-8'-lycopenal, in food products. nih.govnih.govresearchgate.net For instance, studies have quantified the levels of various apo-lycopenals in raw tomatoes and tomato paste. nih.govresearchgate.netresearchgate.net

| Food Product | Sum of Apo-lycopenals (µ g/100 g) |

| 'Roma' Tomato | 6.5 |

| Tomato Paste | 73.4 |

Table 1: Sum of Apo-lycopenal Concentrations in Selected Tomato Products nih.govresearchgate.netresearchgate.net

These findings indicate that processed tomato products, such as tomato paste, may contain higher concentrations of total apo-lycopenals compared to raw tomatoes. nih.govresearchgate.netresearchgate.net

Detection in Mammalian Biological Fluids and Tissues

Beyond dietary intake, apo-8'-lycopenal has been detected in various biological matrices in mammals, indicating its absorption and metabolism within the body. It has been found in human plasma, human colostrum, and rat liver. nih.govscispace.comresearchgate.netnih.govnih.govacs.org

Studies have specifically identified apo-8'-lycopenal as a metabolic product of lycopene in the liver of rats fed a lycopene-containing diet. nih.govscispace.comnih.govglobalauthorid.com In these studies, apo-8'-lycopenal was detected alongside other potential lycopene metabolites. nih.govscispace.com

In humans, apo-8'-lycopenal has been detected in plasma following the consumption of tomato juice. nih.govnih.govresearchgate.netscispace.comnih.gov This suggests that either apo-8'-lycopenal is absorbed directly from food or it is formed metabolically within the human body from ingested lycopene. nih.govnih.govresearchgate.net

Furthermore, apo-8'-lycopenal has been identified in human colostrum, with reported average concentrations. researchgate.netnih.gov

| Biological Fluid/Tissue | Species | Average Concentration |

| Human Plasma | Human | 1.9 nmol/L (sum of apo-lycopenals) nih.govnih.govresearchgate.netscispace.com |

| Human Colostrum | Human | 54.6 nmol/L researchgate.netnih.gov |

| Rat Liver | Rat | ~600 pmol/g tissue scispace.com |

Table 2: Detection and Concentrations of Apo-8'-lycopenal in Mammalian Biological Samples

The presence of apo-8'-lycopenal in these diverse biological samples underscores its bioavailability and its status as a metabolite of lycopene in mammals.

Factors Influencing Concentrations in Natural Sources and Biological Systems

The concentrations of apo-8'-lycopenal in natural sources and biological systems can be influenced by a variety of factors.

In plants, the concentration of carotenoids, including the precursor lycopene, can be affected by genetic factors, environmental conditions such as light intensity, temperature, and water availability, as well as agronomic and post-harvest factors. wikipedia.orgresearchgate.netresearchgate.netaocs.orgmdpi.com For example, light and temperature can influence carotenoid biosynthesis and accumulation. wikipedia.orgresearchgate.netmdpi.com Salinity stress and regulated deficit irrigation have also been shown to potentially increase lycopene levels in tomatoes. mdpi.com

In biological systems, the concentration of apo-8'-lycopenal, as a metabolite of lycopene, is influenced by factors affecting the absorption, metabolism, distribution, and excretion of lycopene and other carotenoids. Dietary intake of lycopene-rich foods is a primary factor determining the levels of lycopene and its metabolites in biological fluids and tissues. researchgate.nettandfonline.comnih.gov The food matrix in which lycopene is consumed can also affect its bioavailability. mdpi.com

Host-related factors in mammals, including genetics, age, sex, lifestyle habits (such as smoking and alcohol consumption), body mass index, and health status, can contribute to interindividual variability in carotenoid metabolism and tissue concentrations. nih.govnih.govmdpi.com The efficiency of absorption, transport by lipoproteins, and metabolic cleavage of lycopene by enzymes like β-carotene oxygenase 2 (BCO2) play crucial roles in the formation and levels of apo-lycopenals in tissues and plasma. nih.govnih.govresearchgate.netscispace.comnih.govnih.gov Species-specific differences in carotenoid absorption and metabolism also exist. researchgate.nettandfonline.com

| Factor | Influence | System (Natural Source/Biological) |

| Genetic Factors | Influence carotenoid biosynthesis and metabolism. | Both |

| Environmental Conditions | Light, temperature, water availability, soil properties affect plant carotenoids. | Natural Source |

| Agronomic/Post-harvest | Cultivation practices and processing methods affect plant carotenoids. | Natural Source |

| Dietary Intake | Amount of lycopene consumed. | Biological |

| Food Matrix | Affects bioavailability of lycopene. | Biological |

| Host-Related Factors | Age, sex, lifestyle, health status, genetics affect metabolism and distribution. | Biological |

| Carotenoid Metabolism Enzymes | Influence the cleavage of lycopene to form apo-lycopenals. | Biological |

| Species Differences | Variations in absorption and metabolism. | Biological |

Table 3: Factors Influencing Apo-8'-lycopenal Concentrations

Understanding the interplay of these factors is essential for a comprehensive view of the occurrence and distribution of apo-8'-lycopenal.

Comparative Bioactivity and Structure Activity Relationships of Apo 8 Lycopenal Within Apocarotenoids

Differential Biological Effects Compared to Lycopene (B16060)

Apo-8'-lycopenal, a metabolite of lycopene, has demonstrated biological effects that can differ from those of lycopene itself. Studies investigating the antimetastatic effects in human hepatocarcinoma SK-Hep-1 cells found that both apo-8'-lycopenal and lycopene inhibited cell invasion and migration. The effect of apo-8'-lycopenal was observed to be stronger than that of lycopene at the same concentration (10 µM). nih.gov Mechanistically, apo-8'-lycopenal decreased the activities and protein expression of matrix metalloproteinase-2 (MMP-2) and -9, while increasing the expression of nm23-H1 and tissue inhibitor of MMP (TIMP)-1 and -2. nih.gov It also suppressed the protein expression of Rho small GTPases and inhibited focal adhesion kinase-mediated signaling pathways, such as ERK/p38 and PI3K-Akt axis. nih.gov This suggests that the antimetastatic effect of lycopene may be partially attributed to its metabolites like apo-8'-lycopenal. nih.gov

In human HepG2 cells, apo-8'-lycopenal (1–10 µM) was found to inhibit cancerous cell invasion and migration and induce changes in biomarkers, including an increment in NRF2 accumulation, HO-1 and NQO-1, and a decrement in KEAP1. researchgate.net The activation time for nuclear Nrf2 accumulation was slower for lycopene compared to apo-8'-lycopenal, indicating that this metabolite might contribute to the chemopreventive effects of lycopene due to its relatively short NRF2 accumulation time. researchgate.netacs.org

While lycopene is known for its potent antioxidant activity, studies also explore the bioactivity of its oxidative metabolites. scispace.com Apo-8'-lycopenal has been identified as one of the main metabolites of lycopene in rat livers, lycopene-containing food, and human plasma. acs.org

Comparison with Other Apo-lycopenals and Apocarotenoids (e.g., apo-10'-lycopenoic acid, apo-12'-lycopenal)

Apo-8'-lycopenal is part of a series of apo-lycopenals and other apocarotenoids derived from lycopene cleavage. These metabolites can exhibit distinct bioactivities. For instance, apo-10'-lycopenoic acid, another metabolite of lycopene, has demonstrated potent biological activities, particularly via the retinoic acid receptors (RAR). nih.govunideb.hu Studies have shown that apo-10'-lycopenoic acid can inhibit lung cancer cell growth in vitro and suppress lung tumorigenesis in a mouse model. scispace.comnih.gov This inhibitory effect was linked to decreased cyclin E, inhibition of cell cycle progression from G1 to S phase, and increased levels of cell cycle regulators p21 and p27. nih.gov Apo-10'-lycopenoic acid was also found to transactivate the retinoic acid receptor beta (RARβ) promoter and induce RARβ expression. nih.gov Additionally, apo-10'-lycopenoic acid has shown a potential preventative effect against inflammation in adipose tissue by reducing inflammatory markers like interleukin 6 and interleukin 1β. nih.govunideb.hu

Apo-12'-lycopenal (B1249018), another lycopene metabolite, has been shown to promote adipocyte differentiation and adiponectin secretion through the activation of peroxisome proliferator-activated receptor γ (PPARγ). medchemexpress.commedchemexpress.comacs.org In a comparative study of apo-6'-, apo-8'-, and apo-12'-lycopenals, only apo-12'-lycopenal exhibited selective and dose-dependent transactivation activity for PPARγ. acs.org

Research on prostate cancer cells (DU145) treated with lycopene, apo-8'-lycopenal, or apo-12'-lycopenal indicated that both lycopene and apo-12'-lycopenal significantly reduced cell proliferation, partly by altering normal cell cycle progression. researchgate.netcapes.gov.br

These findings highlight that different cleavage products of lycopene, such as apo-8'-lycopenal, apo-10'-lycopenoic acid, and apo-12'-lycopenal, can possess distinct biological activities and mechanisms of action.

Structure-Bioactivity Correlations (Hypotheses and Observed Effects)

The diverse biological activities observed among apo-lycopenals and other apocarotenoids suggest a strong link between their chemical structure and their bioactivity. The cleavage of the lycopene molecule at different double bond positions results in apocarotenoids of varying chain lengths and terminal functional groups (e.g., aldehyde, carboxylic acid). These structural differences likely influence their absorption, distribution, metabolism, and interaction with specific cellular targets, such as nuclear receptors (like RARs and PPARγ) and signaling pathways (like ERK/p38 and PI3K-Akt). nih.govacs.orgnih.govunideb.huacs.org

For example, the presence of an aldehyde group in apo-8'-lycopenal and apo-12'-lycopenal, compared to the carboxylic acid group in apo-10'-lycopenoic acid, could contribute to their differing interactions with biological molecules and their distinct effects on cellular processes. The length of the polyene chain also varies among these apocarotenoids, which may affect their lipophilicity and how they are incorporated into cell membranes or interact with proteins.

The observation that apo-12'-lycopenal selectively activates PPARγ, while apo-8'-lycopenal does not, points to the importance of specific structural features for this particular receptor interaction. acs.org Similarly, the ability of apo-10'-lycopenoic acid to interact with RARs is likely related to its structural resemblance to retinoic acid. nih.govunideb.hunih.gov

Future Directions and Emerging Research Avenues for Apo 8 Lycopenal

Elucidation of Novel Molecular Targets and Signaling Pathways

Emerging research indicates that apo-8'-lycopenal exerts its effects through modulation of various molecular targets and signaling pathways, suggesting fertile ground for further investigation. Studies have shown that apo-8'-lycopenal can influence proteins involved in cell invasion and metastasis. Specifically, it has been observed to inhibit the expression of matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9), while increasing the expression of their tissue inhibitors, TIMP-1 and TIMP-2, in human hepatocellular carcinoma SK-Hep-1 cells. This suggests a potential role in inhibiting tumor invasion that warrants further detailed mechanistic studies nih.govlipidmaps.org. Additionally, research points to the suppression of Monomeric Rho GTPase and the inhibition of the focal adhesion kinase (FAK)-mediated signaling pathway as potential mechanisms underlying the antimetastatic effects of apo-8'-lycopenal nih.gov. Future research should aim to fully characterize the interaction of apo-8'-lycopenal with these proteins and downstream effectors.

Beyond its impact on metastasis-related pathways, apo-8'-lycopenal has been implicated in influencing cell proliferation and the cell cycle. In androgen-independent prostate cancer DU145 cells, apo-8'-lycopenal has been shown to significantly reduce cell proliferation, in part by altering the normal cell cycle nih.govnih.gov. Further studies are needed to precisely identify the cell cycle regulatory proteins and checkpoints targeted by apo-8'-lycopenal and to understand the molecular events that lead to cell cycle arrest.

The interaction of lycopene (B16060) metabolites, including apo-8'-lycopenal, with nuclear receptors represents another critical area for future research. It is hypothesized that these metabolites may act as agonists or antagonists for nuclear receptors such as Retinoic Acid Receptors (RARs), Retinoid X Receptors (RXRs), Liver X Receptor (LXR), Pregnane X Receptor (PXR), and Peroxisome Proliferator-Activated Receptors (PPARs), or activate response elements like the Antioxidant Response Element (ARE) wikipedia.org. Research has demonstrated that apo-8'-lycopenal induces the expression of Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1) via the ERK/p38-Nrf2-ARE pathway in human HepG2 cells nih.govciteab.comfishersci.canih.gov. Future studies should focus on systematically evaluating the binding affinity and functional consequences of apo-8'-lycopenal interaction with this broader range of nuclear receptors and response elements to fully delineate its transcriptional regulatory activities.

The broader impact of lycopene and its metabolites on signal transduction pathways, including the Ras-MAPK (ERK, JNK, and p38) and PI3K-AKT pathways, is also an area where the specific role of apo-8'-lycopenal requires further clarification nih.gov. Given that these pathways are central to numerous cellular processes involved in disease progression, a detailed understanding of how apo-8'-lycopenal modulates these cascades is essential for uncovering its full therapeutic potential.

Development of Advanced In Vitro and Ex Vivo Research Models

While initial studies on apo-8'-lycopenal have utilized conventional cell culture models such as human hepatocellular carcinoma SK-Hep-1, androgen-independent prostate cancer DU145, and human HepG2 cells, the complexity of its potential biological activities necessitates the development and application of more advanced in vitro and ex vivo research models nih.govlipidmaps.orgnih.govnih.govciteab.comfishersci.cawikipedia.org.

Future research should leverage three-dimensional (3D) cell culture systems, such as spheroids and organoids, which better recapitulate the in vivo tissue architecture and cellular interactions compared to traditional two-dimensional (2D) monolayers. These models can provide more physiologically relevant insights into the efficacy and mechanisms of apo-8'-lycopenal in a more complex microenvironment.

Ex vivo models, utilizing fresh tissue explants from relevant organs or disease tissues, also hold significant promise. These models can maintain the intricate cellular heterogeneity and structural integrity of tissues, allowing for the study of apo-8'-lycopenal's effects in a context that closely mirrors the in vivo situation.

Furthermore, the integration of microfluidic technologies to create "organs-on-a-chip" or "multi-organ chips" could provide unprecedented opportunities to study the systemic effects of apo-8'-lycopenal, its metabolism, and potential interactions with different tissues in a controlled and high-throughput manner.

The development and utilization of tissue-engineered in vitro and in vivo models, as highlighted in the broader context of lycopene research, represent a significant future direction for specifically studying apo-8'-lycopenal wikipedia.org. These models can offer more complex and predictive platforms for evaluating its bioactivity before moving to traditional in vivo animal studies.

The creation of new murine models with targeted genetic modifications, such as defects in carotenoid mono-oxygenase enzymes (CMO1 and CMO2) responsible for lycopene metabolism, will be invaluable for understanding the in vivo effects of apo-8'-lycopenal and other lycopene metabolites nih.gov. These models can help dissect the specific contributions of apo-8'-lycopenal to the observed effects of lycopene-rich diets.

Exploration of Role in Specific Preclinical Disease Models (beyond current findings)

While initial research has demonstrated the antimetastatic effects of apo-8'-lycopenal in human hepatocellular carcinoma cells and its impact on prostate cancer cell proliferation, there is a significant need to explore its role in a wider range of specific preclinical disease models nih.govlipidmaps.org.

Given the evidence suggesting that lycopene metabolites may mediate the chemopreventive effects of lycopene on various cancers, future studies should investigate the potential of apo-8'-lycopenal as a chemopreventive or therapeutic agent in preclinical models of cancers beyond liver and prostate, such as lung cancer, where another metabolite, apo-10'-lycopenoic acid, has shown promise nih.govfishersci.seresearchgate.net. Exploring its efficacy in models of different cancer types and stages, including early carcinogenesis and advanced metastatic disease, is crucial.

The link between tomato lycopene and the prevention of alcoholic fatty liver disease and hepatocellular carcinoma development suggests that apo-8'-lycopenal, as a metabolite, could play a role in these conditions citeab.com. Future research should specifically investigate the effects of apo-8'-lycopenal in preclinical models of liver diseases, including fatty liver disease, inflammation, and fibrosis, and its potential to prevent the progression to hepatocellular carcinoma.

The potential therapeutic applications of apocarotenoids in general are an emerging area nih.gov. This broad interest suggests that apo-8'-lycopenal could be explored in preclinical models of other chronic diseases where oxidative stress and inflammation play a significant role, such as cardiovascular diseases or neurodegenerative disorders.

Furthermore, the mention of lycopene potentially having a therapeutic effect on asthma opens up the possibility of investigating apo-8'-lycopenal's role in preclinical models of respiratory diseases fishersci.se. Its potential anti-inflammatory and antioxidant properties could be particularly relevant in such models.

Q & A

Q. What validated analytical methods are recommended for quantifying apo-8'-lycopenal in biological samples?

High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry is widely used for quantification. A validated approach involves constructing calibration curves with linear regression models (e.g., y = 4.33E+5x for apo-8'-lycopenal) to correlate peak area with analyte concentration. Ensure R² ≥ 0.9992 to confirm linearity and reproducibility . Include internal standards (e.g., stable isotope-labeled analogs) to correct for matrix effects and validate recovery rates using spiked samples.

Q. How can researchers distinguish apo-8'-lycopenal from structurally similar apolycopenoids (e.g., apo-12'- or apo-6'-lycopenal) in complex matrices?

Utilize chromatographic separation with optimized mobile phases (e.g., gradient elution of acetonitrile/methanol) and confirm peak identities via retention time matching, UV-Vis spectral analysis (e.g., λmax ~ 450 nm for apo-8'-lycopenal), and tandem mass spectrometry (MS/MS) fragmentation patterns. Cross-validate with synthesized reference standards to avoid misidentification .

Q. What experimental models are suitable for preliminary in vitro studies of apo-8'-lycopenal’s bioactivity?

Use cancer cell lines (e.g., SK-Hep-1 hepatocellular carcinoma cells) to assess anti-metastatic effects. Standardize assays for migration/invasion (e.g., Boyden chamber, wound healing) and validate mechanisms via Western blotting (e.g., MMP9 suppression, TIMP1 upregulation). Include lycopene as a comparator to evaluate relative efficacy .

Advanced Research Questions

Q. How should researchers address contradictory data on apo-8'-lycopenal’s efficacy across studies?

Conduct dose-response studies to identify optimal concentrations (e.g., 10 µM in SK-Hep-1 cells ). Control variables such as cell passage number, serum-free vs. serum-containing media, and metabolite stability (e.g., light/oxygen sensitivity). Perform meta-analyses of existing datasets to reconcile discrepancies, stratifying results by experimental conditions .

Q. What mechanistic pathways underpin apo-8'-lycopenal’s anti-angiogenic effects?

Design experiments to probe actin cytoskeleton remodeling (e.g., phalloidin staining for F-actin) and lamellipodia formation. Use siRNA knockdown or CRISPR-Cas9 to target pathways like Rho GTPase signaling. Validate findings with aortic ring assays and endothelial tube formation models, quantifying MMP2 suppression via qPCR or ELISA .

Q. How can researchers optimize in vivo models to study apo-8'-lycopenal’s bioavailability and tissue distribution?

Administer apo-8'-lycopenal via oral gavage in rodent models and measure plasma/tissue levels using LC-MS/MS. Compare pharmacokinetics with lycopene, noting differences in absorption kinetics and metabolite profiles (e.g., apo-10'-lycopenal as a downstream product). Include lipid-rich diets to mimic human absorption conditions and assess hepatic metabolism via microsomal assays .

Q. What statistical approaches are critical for validating apo-8'-lycopenal’s dose-dependent effects?

Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., 0–20 µM dose ranges). Use linear mixed-effects models for longitudinal data (e.g., tumor growth inhibition). Report effect sizes (Cohen’s d) and power analysis (α = 0.05, β = 0.2) to ensure robustness. Pre-register analysis plans to mitigate Type I errors .

Q. How can synergistic interactions between apo-8'-lycopenal and other phytochemicals be systematically evaluated?

Implement factorial design experiments to test combinations (e.g., with curcumin or resveratrol). Calculate combination indices (CI) via the Chou-Talalay method and validate synergy in 3D co-culture models. Use metabolomics to identify shared or unique pathways (e.g., Nrf2 activation) .

Methodological Guidance

Q. What strategies ensure reproducibility in apo-8'-lycopenal studies?

- Sample Preparation : Protect samples from light/oxidation using amber vials and antioxidants (e.g., BHT).

- Data Transparency : Publish raw chromatograms, cell viability curves, and statistical outputs in supplementary materials.

- Protocol Standardization : Adopt community guidelines (e.g., MIAME for microarray data) and share code for computational analyses .

Q. How should researchers navigate gaps in apo-8'-lycopenal’s metabolic fate in humans?

Conduct stable isotope tracer studies in human volunteers, collecting serial plasma/urine samples for LC-MS/MS profiling. Collaborate with computational biologists to build kinetic models predicting metabolite accumulation in target tissues (e.g., liver, prostate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.